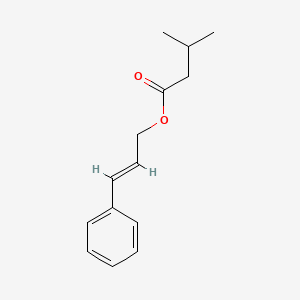
Cinnamylisovalerat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cinnamyl isovalerate and related esters primarily involves enzymatic methods, highlighting the industry's shift towards more sustainable and cost-effective production processes. For instance, a novel esterase from Acinetobacter hemolyticus, identified and expressed in Escherichia coli, demonstrated high transesterification activity in producing cinnamyl acetate, a related ester, under optimal conditions, achieving a conversion ratio of cinnamyl alcohol up to 97.1% (Dong et al., 2017). Another study employed ultrasound-assisted lipase-catalyzed synthesis for cinnamyl acetate, achieving a 99.99% yield under optimized parameters, demonstrating the efficiency of enzymatic methods in ester synthesis (Tomke & Rathod, 2015).
Molecular Structure Analysis
Cinnamyl isovalerate's molecular structure, characterized by its cinnamyl group and isovalerate ester, contributes to its distinct sensory properties. The structure-activity relationship, particularly the influence of the cinnamyl moiety, was explored in the context of combined 5-HT uptake inhibiting and alpha2-adrenoceptor antagonistic activities, underscoring the complexity of its molecular interactions and the potential for diverse biological activities (Pastor et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of cinnamyl isovalerate, similar to its analogs, involves interactions with various substrates and catalysts, leading to the formation of different products. For instance, the photocatalyzed diastereoselective isomerization of acyclic cinnamyl chlorides to cyclopropanes highlights the potential for complex chemical transformations involving cinnamyl derivatives (Xu et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of cinnamyl isovalerate were not identified, related research on cinnamyl alcohol and its derivatives, such as cinnamyl acetate, provides insights into the physical characteristics that can be expected from cinnamyl esters. These properties include solubility, volatility, and sensory attributes, crucial for their application in flavors and fragrances.
Chemical Properties Analysis
The chemical properties of cinnamyl isovalerate, including its stability, reactivity, and interactions with other chemical entities, play a significant role in its applications. The specific binding of cinnamycin to phosphatidylethanolamine, for example, demonstrates the selective interaction capabilities of cinnamyl-containing compounds, suggesting that cinnamyl isovalerate may also exhibit unique chemical behaviors (Machaidze et al., 2002).
Wissenschaftliche Forschungsanwendungen
Zytotoxizität in der Krebsforschung
Cinnamylisovalerat wurde als eine Verbindung mit potenziellen zytotoxischen Wirkungen gegen verschiedene Krebszelllinien identifiziert. Forschungen an dem Extrakt von Sabina gaussenii, das this compound-Derivate enthält, zeigten vielversprechende Ergebnisse bei der Bekämpfung von menschlichem Lungenadenokarzinom (A549), Gebärmutterhalskarzinom (HeLa) und Magenkarzinom (BGC-823) -Zelllinien . Dies deutet auf seine potenzielle Anwendung bei der Entwicklung von Krebstherapieen hin.
Naturstoffchemie
Die Isolierung neuer this compound-Derivate aus pflanzlichen Quellen wie Sabina gaussenii trägt zum Gebiet der Naturstoffchemie bei . Die Entdeckung solcher Verbindungen kann zur Entwicklung neuer Arzneimittel führen und unser Verständnis der pflanzlichen Chemie verbessern.
Anwendungen in der Aromastoffindustrie
This compound wird von der Flavor and Extract Manufacturers Association (FEMA) anerkannt und als Aromastoff verwendet . Seine Anwendung in der Aromastoffindustrie beruht auf seinem Cinnamylester-Profil, das Lebensmitteln und Getränken wünschenswerte Aromen verleihen kann.
Botanische Studien
Das Studium von this compound-Derivaten in Pflanzen wie Sabina gaussenii hilft, die botanischen Aspekte von Terpenoiden und ihre Rolle in der Pflanzenabwehr und im Stoffwechsel zu verstehen .
Phytochemische Forschung
Das Vorkommen von this compound in verschiedenen Pflanzen eröffnet Möglichkeiten für phytochemische Forschungsarbeiten, um seine ökologischen Funktionen und Wechselwirkungen innerhalb von Pflanzensystemen und der Umwelt zu untersuchen .
Wirkmechanismus
- Cinnamyl isovalerate is a derivative of cinnamic acid, specifically cinnamyl alcohol esterified with isovaleric acid .
- Antifungal Activity : Cinnamyl isovalerate and related compounds have demonstrated antifungal properties. For example, derivative 6 (with a butyl substituent) showed potent antifungal activity against Candida albicans (MIC = 626.62 μM) .
- Antibacterial Activity : Compound 18 (with an isopropyl group) exhibited strong antibacterial effects (MIC = 458.15 μM). The presence of the isopropyl group seems crucial for this activity .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Cinnamyl isovalerate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of cinnamyl isovalerate in biological systems. Additionally, cinnamyl isovalerate may interact with proteins and other biomolecules through non-covalent interactions, influencing their structure and function .
Cellular Effects
Cinnamyl isovalerate has been shown to exhibit cytotoxic effects on certain cancer cell lines. Studies have demonstrated that cinnamyl isovalerate derivatives can induce apoptosis in human lung adenocarcinoma (A549) cells, human cervical carcinoma (HeLa) cells, and human gastric carcinoma (BGC-823) cells . These effects are likely mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For instance, cinnamyl isovalerate may influence the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of cinnamyl isovalerate involves its interaction with various biomolecules. It can bind to enzymes such as esterases and lipases, leading to the hydrolysis of the ester bond and the release of cinnamyl alcohol and isovaleric acid . This process may result in the activation or inhibition of specific signaling pathways, depending on the cellular context. Additionally, cinnamyl isovalerate may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamyl isovalerate can change over time due to its stability and degradation. Studies have shown that cinnamyl isovalerate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to cinnamyl isovalerate in in vitro or in vivo studies has revealed potential cytotoxic effects, particularly in cancer cell lines, suggesting that its impact on cellular function may persist over time .
Dosage Effects in Animal Models
The effects of cinnamyl isovalerate vary with different dosages in animal models. At lower doses, cinnamyl isovalerate may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have indicated that there may be a threshold dose beyond which the cytotoxic effects become pronounced. For instance, high doses of cinnamyl isovalerate have been associated with increased cytotoxicity in cancer cell lines, highlighting the importance of dosage considerations in its application .
Metabolic Pathways
Cinnamyl isovalerate is involved in metabolic pathways that include ester hydrolysis and subsequent metabolism of its breakdown products. The hydrolysis of cinnamyl isovalerate by esterases and lipases results in the formation of cinnamyl alcohol and isovaleric acid . These metabolites can then enter various metabolic pathways, such as the citric acid cycle or fatty acid metabolism, depending on the cellular context. The involvement of cinnamyl isovalerate in these pathways may influence metabolic flux and metabolite levels .
Transport and Distribution
Cinnamyl isovalerate is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, cinnamyl isovalerate can localize to specific cellular compartments, where it may exert its effects. The distribution of cinnamyl isovalerate within tissues can also influence its bioavailability and overall impact on cellular function .
Subcellular Localization
The subcellular localization of cinnamyl isovalerate is an important factor in its activity and function. Studies have shown that cinnamyl isovalerate can localize to the cytoplasm and may be associated with specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct cinnamyl isovalerate to specific compartments. The subcellular distribution of cinnamyl isovalerate can influence its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMOGKCPPTERB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid, spicy, fruity, floral odour | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 | |
| Record name | Cinnamyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
140-27-2 | |
| Record name | Cinnamyl isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isovalerate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






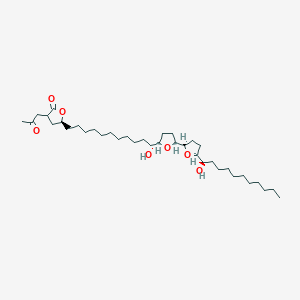
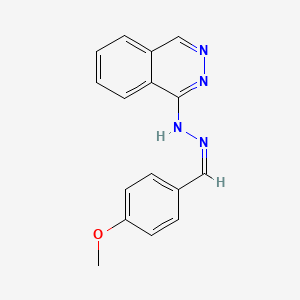
![[11C]MeNER](/img/structure/B1232461.png)

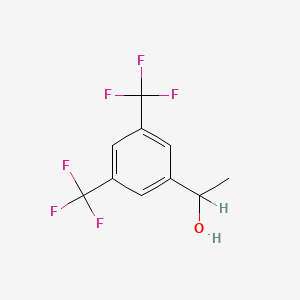
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)



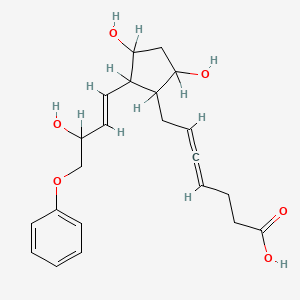
![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)